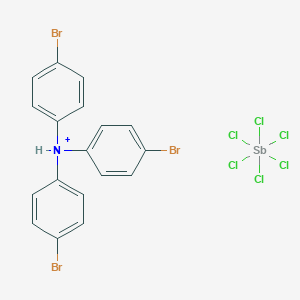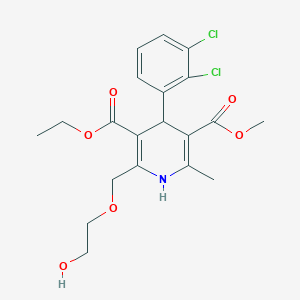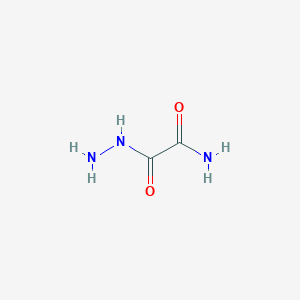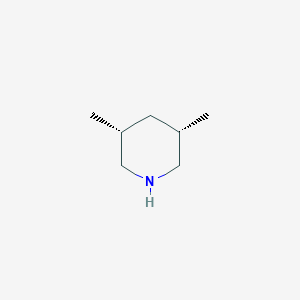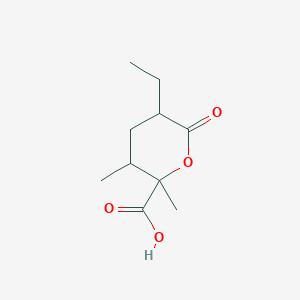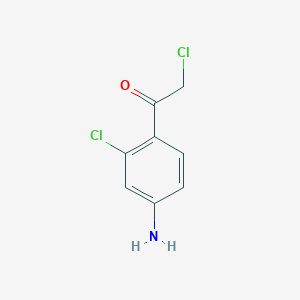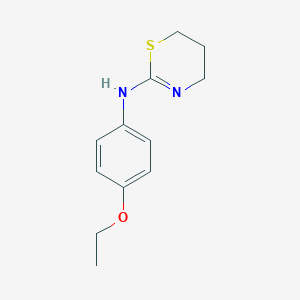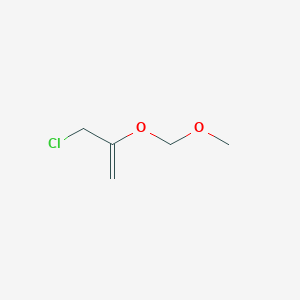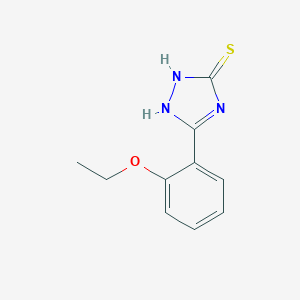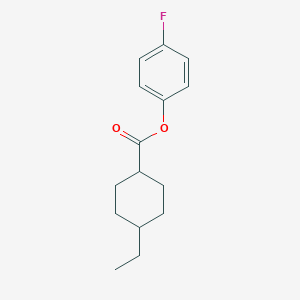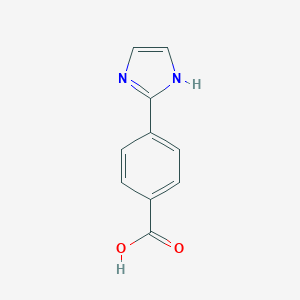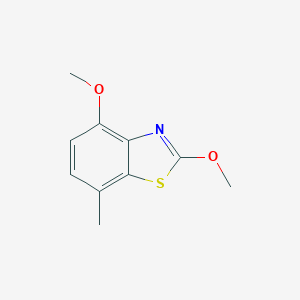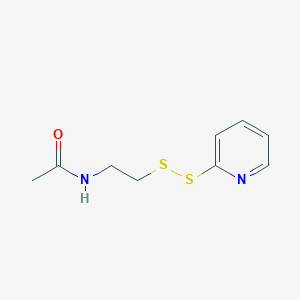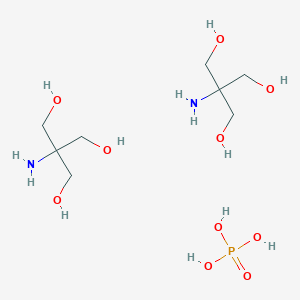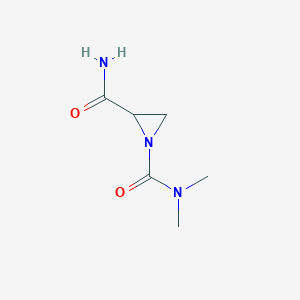
N1,N1-Dimethylaziridine-1,2-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N1-Dimethylaziridine-1,2-dicarboxamide, commonly referred to as DMAZ, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMAZ belongs to the class of aziridine compounds, which are known for their high reactivity and ability to form stable complexes with various biomolecules.
科学的研究の応用
DMAZ has been extensively studied for its potential applications in various scientific fields. One of its most promising applications is in cancer research, where it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. DMAZ has also been studied for its antimicrobial properties, with promising results against various bacterial and fungal strains. Additionally, DMAZ has been investigated for its potential as a catalyst in organic synthesis reactions, due to its high reactivity and stability.
作用機序
The exact mechanism of action of DMAZ is not fully understood, but it is believed to act by forming stable complexes with various biomolecules, such as DNA and proteins. This interaction can lead to the disruption of essential cellular processes, ultimately leading to cell death. DMAZ has also been shown to induce oxidative stress in cells, which can contribute to its cytotoxic effects.
生化学的および生理学的効果
DMAZ has been shown to have a variety of biochemical and physiological effects on cells. In cancer cells, DMAZ has been shown to induce apoptosis by activating various signaling pathways, such as the p53 pathway. DMAZ has also been shown to inhibit the activity of various enzymes involved in DNA replication and repair, leading to DNA damage and cell death. In addition, DMAZ has been shown to disrupt mitochondrial function, leading to the accumulation of reactive oxygen species and oxidative stress.
実験室実験の利点と制限
One of the main advantages of using DMAZ in lab experiments is its high reactivity and stability, which make it a useful tool for studying various biological processes. DMAZ is also readily available and relatively inexpensive, making it accessible to researchers. However, DMAZ can be highly toxic and must be handled with care. In addition, its high reactivity can make it difficult to control in experiments, and its cytotoxic effects can make it challenging to study in vivo.
将来の方向性
There are several future directions for research on DMAZ. One area of interest is its potential as a cancer treatment, either alone or in combination with other therapies. Further studies are needed to fully understand the mechanism of action of DMAZ and to identify potential biomarkers for predicting its efficacy. Additionally, DMAZ could be further explored as a catalyst in organic synthesis reactions, due to its high reactivity and stability. Finally, more research is needed to fully understand the toxic effects of DMAZ and to develop safer methods for handling and administering it in lab experiments.
合成法
DMAZ can be synthesized by reacting N,N-dimethylformamide dimethyl acetal with ethyl oxalyl chloride in the presence of triethylamine. The resulting product is then treated with sodium azide to form DMAZ. This synthesis method is relatively simple and efficient, making DMAZ readily available for scientific research.
特性
CAS番号 |
100804-07-7 |
|---|---|
製品名 |
N1,N1-Dimethylaziridine-1,2-dicarboxamide |
分子式 |
C6H11N3O2 |
分子量 |
157.17 g/mol |
IUPAC名 |
1-N,1-N-dimethylaziridine-1,2-dicarboxamide |
InChI |
InChI=1S/C6H11N3O2/c1-8(2)6(11)9-3-4(9)5(7)10/h4H,3H2,1-2H3,(H2,7,10) |
InChIキー |
MHGSLWSCAUUWSC-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)N1CC1C(=O)N |
正規SMILES |
CN(C)C(=O)N1CC1C(=O)N |
同義語 |
1,2-Aziridinedicarboxamide,N1,N1-dimethyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



